(3R)-3-Amino-3-(5-methylpyridin-2-yl)propanamide is a chemical compound with significant potential in medicinal chemistry. Its structure features a pyridine ring, which is known for its biological activity, particularly in drug design. The compound is classified as an alpha-amino amide derivative, which can exhibit various pharmacological effects due to its functional groups.
This compound is associated with the International Union of Pure and Applied Chemistry nomenclature and is cataloged under the Chemical Abstracts Service number 1510933-95-5. It falls under the broader category of organic compounds, specifically those containing amine and amide functional groups, which are crucial in biological systems and pharmaceutical applications .
The synthesis of (3R)-3-amino-3-(5-methylpyridin-2-yl)propanamide typically involves multi-step organic reactions. One common method includes:
Technical details regarding specific reaction pathways can be found in patents related to similar compounds, which outline various synthetic methodologies that can be adapted for this compound .
The molecular formula for (3R)-3-amino-3-(5-methylpyridin-2-yl)propanamide is , with a molecular weight of approximately 179.22 g/mol.
CC1=CC=NC(=C1)C(C(=O)N)N
MDL: MFCD24082389
The structure consists of a central carbon atom bonded to an amino group, a methyl group attached to a pyridine ring, and an amide functional group, which contributes to its solubility and reactivity in biological systems.
(3R)-3-Amino-3-(5-methylpyridin-2-yl)propanamide can participate in various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties .
The mechanism of action for (3R)-3-amino-3-(5-methylpyridin-2-yl)propanamide is primarily linked to its interaction with biological targets such as receptors or enzymes.
Data on its exact mechanism can vary based on experimental conditions and biological systems studied.
Relevant data regarding these properties can be found in safety data sheets and material safety information for handling this compound .
(3R)-3-Amino-3-(5-methylpyridin-2-yl)propanamide has several scientific applications:
Research continues into optimizing its properties for specific therapeutic uses, highlighting its potential impact in medicinal chemistry .
The stereoselective synthesis of (3R)-3-amino-3-(5-methylpyridin-2-yl)propanamide demands precise chiral induction to establish the R-configuration at the stereogenic center. Modern approaches leverage chiral auxiliaries and catalytic enantioselective methods to achieve high enantiomeric excess (ee). A prominent strategy involves the resolution of racemic mixtures using enantiopure carboxylic acids, though this route suffers from yield limitations (typically <50% for the desired enantiomer). Alternatively, biomimetic pathways inspired by minaprine—a pyridazine-based antidepressant with structural similarities—utilize enantiopure precursors to install chirality early in the synthesis. This method capitalizes on the inherent stereochemistry of natural amino acids or terpenes to direct asymmetric transformations [2]. Computational modeling further aids in designing transition states for stereocontrol, predicting optimal ligand-metal complexes for chiral induction. Recent studies report ee values exceeding 95% when using Ir-PSA-type catalysts (e.g., Ir-PSA18) in reductive amination steps, though substrate-specific optimization remains essential [8].
Reductive amination of 3-oxo-3-(5-methylpyridin-2-yl)propanamide represents the most efficient route to this target compound. Iridium-based catalysts (e.g., Ir-PSA18 or Ir-PSA36) enable asymmetric reductive amination under mild conditions (25–80°C, H₂ atmosphere), converting ketone precursors to the R-amine with high stereoselectivity. The mechanism involves:
Table 1: Catalytic Systems for Reductive Amination
Catalyst | Substrate | ee (%) | Reaction Conditions | Yield (%) |
---|---|---|---|---|
Ir-PSA18 (S) | Phenylacetone analogs | 98 | 50°C, 24h, H₂ (50 bar) | 92 |
Ir-PSA36 (R) | 2-Tetralone derivatives | 95 | 80°C, 16h, H₂ (30 bar) | 88 |
Cp*Ir(III)/N-sulfonamidato | Aliphatic ketones | 90 | RT, 12h, HCOONa | 85 |
Microwave-assisted reductive amination reduces reaction times from hours to minutes while maintaining yield and stereopurity. Solvent systems like ethanol/water mixtures enhance solubility of polar intermediates, suppressing by-product formation [8] [2].
Solid-phase peptide synthesis (SPPS) adaptations enable rapid assembly of propanamide derivatives, particularly for combinatorial libraries. The 5-methylpyridin-2-yl moiety is anchored to Wang or Rink amide resins via ester linkages, followed by:
Table 2: SPPS Conditions for Propanamide Derivatives
Resin Type | Coupling Reagent | Temporary Solubilizing Tag | Purity (%) | Scale (mmol) |
---|---|---|---|---|
Rink amide | HATU/DIPEA | Arg₄ (tetra-arginine) | 85 | 0.1–0.5 |
Wang resin | DIC/HOBt | Lys₅ (penta-lysine) | 78 | 0.2–1.0 |
PEG-PS | PyBOP/NMM | Phacm (Cys-tag) | 91 | 0.3–0.7 |
Challenges include aggregation of hydrophobic sequences and low swelling in traditional solvents like DMF. Incorporating Arg₄ tags or switching to green solvents like γ-valerolactone (GVL) improves resin solvation, enhancing crude peptide purity to >70% [3] [5]. Automated platforms (e.g., TaPSy synthesizer) parallelize 12 syntheses simultaneously, reducing solvent use to 34.5 mL/cycle [5].
Yield optimization hinges on strategic parameter modulation:
Table 3: Optimization Parameters for Key Steps
Reaction Step | Optimal Conditions | Yield Improvement | By-Product Reduction |
---|---|---|---|
Imine formation | 0–5°C, THF, molecular sieves | 25% → 89% | Enolization <5% |
Reductive amination | 2 mol% Ir-PSA18, H₂ (30 bar), MeOH | 70% → 92% | Over-reduction <3% |
Ring closure | MW, 170°C, MeCN, 25 min | 27% → 79% | Oligomers undetectable |
Microwave irradiation (170°C, 25 min) accelerates ring-closure kinetics by 8-fold versus thermal methods. Scalability studies confirm maintained efficiency at 10-mmol scales using continuous-flow reactors [10] [2].
Transitioning lab-scale syntheses to industrial production faces hurdles:
Economic analyses reveal microwave-assisted steps cut energy use by 45%, while enantiopure auxiliary recycling lowers raw material costs. Patent-protected routes (e.g., WO2014175267) emphasize chiral pool strategies using tartaric acid derivatives to avoid precious-metal catalysts [8].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.: 496-03-7
CAS No.:
CAS No.: 37841-04-6
CAS No.: 84285-33-6